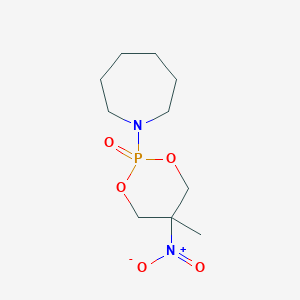
1-(5-Methyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)azepane is a chemical compound with a complex structure that includes a phosphorinan ring and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)azepane typically involves the reaction of phosphorous oxychloride with specific diols and amines under controlled conditions. For example, a common method involves reacting phosphorous oxychloride in dry toluene with 2,2-dimethyl-1,3-propane diol and triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)azepane can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Further oxidized nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phosphorinan derivatives.
Scientific Research Applications
1-(5-Methyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)azepane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Medicine: Investigated for potential therapeutic uses, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)azepane involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phosphorus atom can form bonds with nucleophiles. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: Similar structure but with a chlorine atom instead of a nitro group.
(5-Ethyl-2-methyl-2-oxido-1,3,2-dioxaphosphinan-5-yl)methyl methyl methylphosphonate: Similar phosphorinan ring structure with different substituents.
Uniqueness
1-(5-Methyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)azepane is unique due to the presence of both a nitro group and an azepane ring, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
20926-39-0 |
|---|---|
Molecular Formula |
C10H19N2O5P |
Molecular Weight |
278.24 g/mol |
IUPAC Name |
2-(azepan-1-yl)-5-methyl-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C10H19N2O5P/c1-10(12(13)14)8-16-18(15,17-9-10)11-6-4-2-3-5-7-11/h2-9H2,1H3 |
InChI Key |
SQVALLJJSAKMBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COP(=O)(OC1)N2CCCCCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




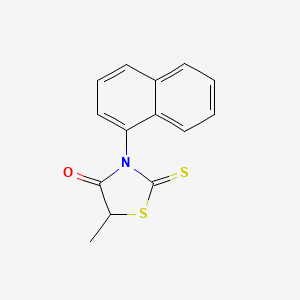
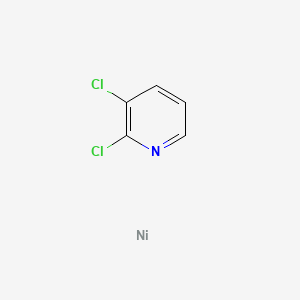
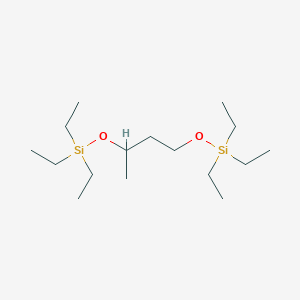
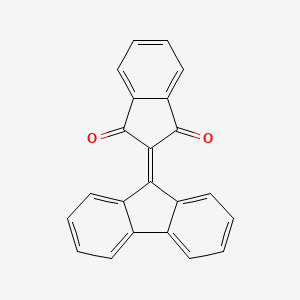
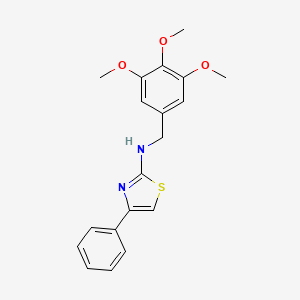
![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethanol](/img/structure/B14705856.png)
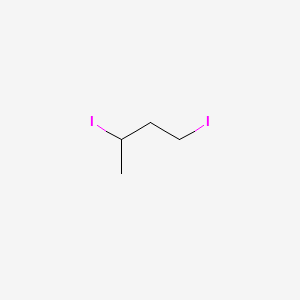
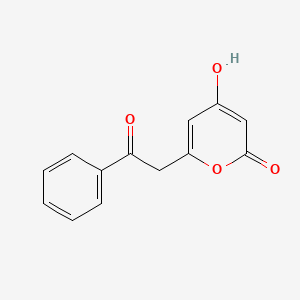

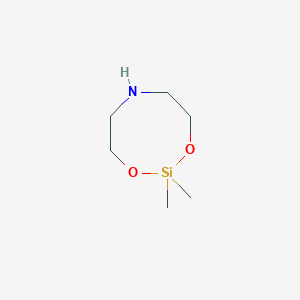
![4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide](/img/structure/B14705903.png)

